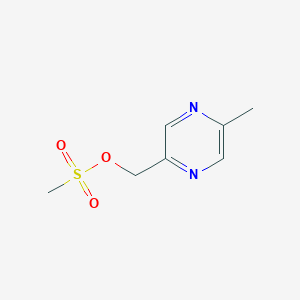
(5-Methylpyrazin-2-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylpyrazin-2-yl)methyl methanesulfonate is an organic compound with the molecular formula C7H10N2O3S. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of a methanesulfonate group attached to the methyl group on the pyrazine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrazin-2-yl)methyl methanesulfonate typically involves the reaction of 5-methylpyrazine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
化学反応の分析
Types of Reactions
(5-Methylpyrazin-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation and reduction: The pyrazine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include pyrazine N-oxides.
Reduction: Products include reduced pyrazine derivatives.
科学的研究の応用
(5-Methylpyrazin-2-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify nucleophilic sites in biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (5-Methylpyrazin-2-yl)methyl methanesulfonate involves its ability to act as an electrophile, reacting with nucleophilic sites in target molecules. This reaction can modify the structure and function of the target molecule, leading to various biological effects. The compound can interact with enzymes, proteins, and nucleic acids, potentially inhibiting their activity or altering their function .
類似化合物との比較
Similar Compounds
- (5-Methylpyrazin-2-yl)methyl chloride
- (5-Methylpyrazin-2-yl)methyl bromide
- (5-Methylpyrazin-2-yl)methyl iodide
Uniqueness
(5-Methylpyrazin-2-yl)methyl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity compared to its halide counterparts. The methanesulfonate group is a better leaving group in nucleophilic substitution reactions, making the compound more reactive in such processes .
特性
分子式 |
C7H10N2O3S |
|---|---|
分子量 |
202.23 g/mol |
IUPAC名 |
(5-methylpyrazin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H10N2O3S/c1-6-3-9-7(4-8-6)5-12-13(2,10)11/h3-4H,5H2,1-2H3 |
InChIキー |
STUWDTUMYMCRTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=N1)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



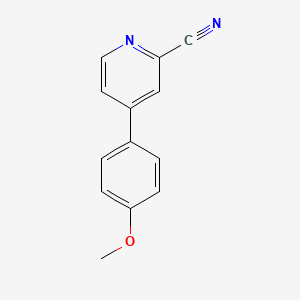
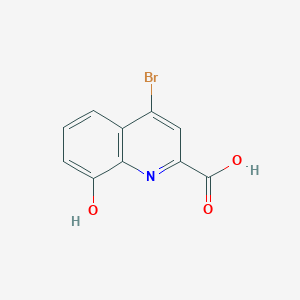
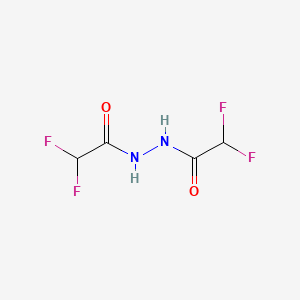
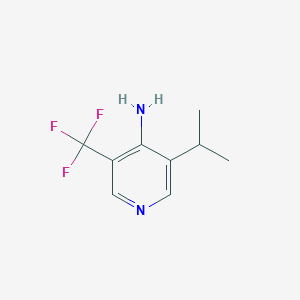
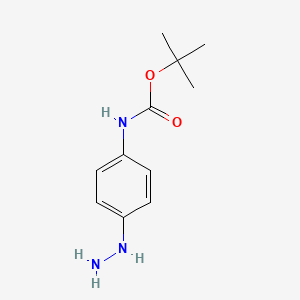
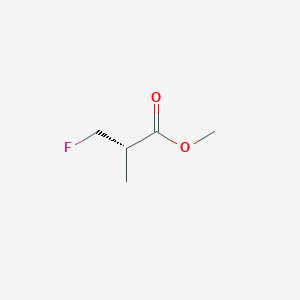

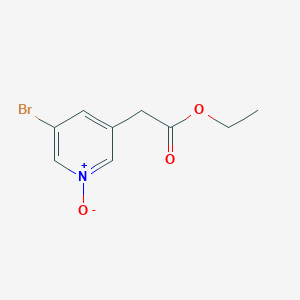
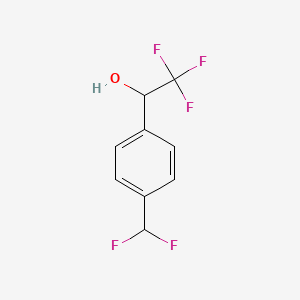
![N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)

![2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol](/img/structure/B12972499.png)
![4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B12972519.png)
